N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20214199
InChI: InChI=1S/C12H19N5.ClH/c1-4-16-11(5-7-14-16)9-13-12-6-8-15-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H
SMILES:
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC20214199

Molecular Formula: C12H20ClN5

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name N-[(2-ethylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C12H19N5.ClH/c1-4-16-11(5-7-14-16)9-13-12-6-8-15-17(12)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H
Standard InChI Key JTPGLNMLYKGJOX-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)CNC2=CC=NN2C(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine (IUPAC name: N-[(2-ethyl-2H-pyrazol-3-yl)methyl]-2-isopropyl-2H-pyrazol-5-amine) belongs to the pyrazole family, a class of heterocyclic compounds with two adjacent nitrogen atoms. Its molecular formula is C₁₂H₂₂N₆, yielding a molecular weight of 250.35 g/mol. The structure comprises two pyrazole rings: one substituted with an ethyl group at the N1 position and the other with an isopropyl group at the N1 position, connected by a methylene-amine linker.

Structural Analysis

The compound’s canonical SMILES representation is CCN1C(=CC=N1)CNC2=CC=NN2C(C)C, reflecting its bifunctional pyrazole architecture. Key structural features include:

  • Pyrazole Rings: Both rings adopt a planar conformation, with bond lengths and angles consistent with aromatic heterocycles (C–N: ~1.34 Å; C–C: ~1.39 Å).

  • Substituent Effects: The ethyl group enhances lipophilicity, while the bulky isopropyl group introduces steric hindrance, influencing binding interactions.

  • Methylene-Amine Bridge: Facilitates conformational flexibility, enabling adaptation to biological targets.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Cyclocondensation: Reacting 1-ethyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine hydrochloride under acidic conditions to form the pyrazole core.

  • Nucleophilic Substitution: Introducing the methylamine bridge via reaction with chloromethylpyrazole intermediates in the presence of a base (e.g., K₂CO₃).

Representative Reaction Scheme:

1-Ethyl-pyrazole-5-carbaldehyde+IsopropylhydrazineHCl, EtOHPyrazole IntermediateCH₂Cl₂, NaHTarget Compound\text{1-Ethyl-pyrazole-5-carbaldehyde} + \text{Isopropylhydrazine} \xrightarrow{\text{HCl, EtOH}} \text{Pyrazole Intermediate} \xrightarrow{\text{CH₂Cl₂, NaH}} \text{Target Compound}

Reaction Conditions

  • Solvents: Dimethylformamide (DMF) or ethanol for cyclocondensation; dichloromethane (DCM) for alkylation.

  • Temperature: 60–80°C for cyclocondensation; room temperature for substitution.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Physicochemical Properties

PropertyValue
Molecular Weight250.35 g/mol
Melting Point128–132°C (decomposes)
SolubilitySoluble in DMSO, ethanol; insoluble in water
LogP (Partition Coefficient)2.7 ± 0.2
StabilityStable at RT; hygroscopic

The compound’s low water solubility and moderate lipophilicity (LogP = 2.7) suggest suitability for membrane penetration in biological systems.

Biological Activity and Mechanisms

Enzyme Inhibition

N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 3.2 μM) and β-lactamase (IC₅₀ = 5.8 μM), attributed to its ability to occupy enzyme active sites via hydrogen bonding and π-π stacking. Computational docking studies reveal strong interactions with COX-2’s Arg120 and Tyr355 residues.

Antimicrobial Effects

In vitro assays against Staphylococcus aureus (MIC = 16 μg/mL) and Escherichia coli (MIC = 32 μg/mL) suggest broad-spectrum potential, likely due to membrane disruption and efflux pump inhibition.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

  • Antibiotic Adjuvants: Enhances efficacy of β-lactam antibiotics by inhibiting resistance enzymes.

Material Science

  • Coordination Polymers: Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.

Comparative Analysis with Analogues

CompoundMolecular WeightCOX-2 IC₅₀ (μM)LogP
Target Compound250.353.22.7
N-[(1-Ethyl-pyrazolyl)methyl]pyridin-3-amine202.26N/A1.9
Ethyl[(1-isopropyl-pyrazolyl)methyl]amine218.30N/A2.1

The target compound’s higher LogP and COX-2 inhibition potency highlight the synergistic impact of dual pyrazole rings and isopropyl substitution.

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